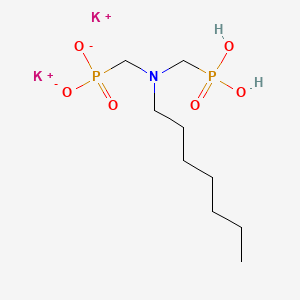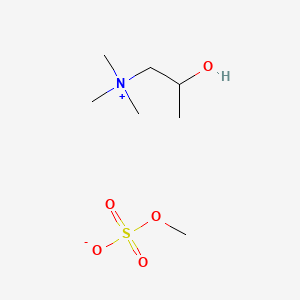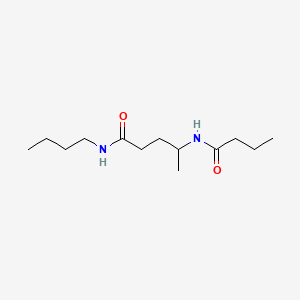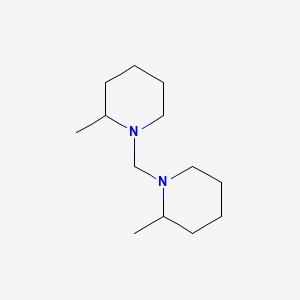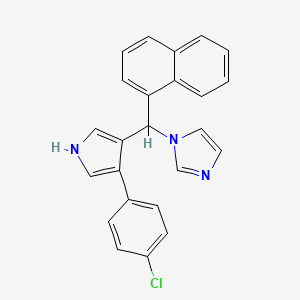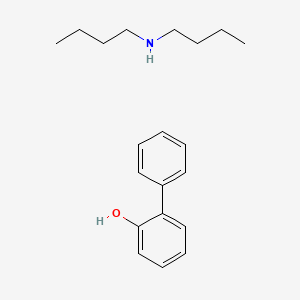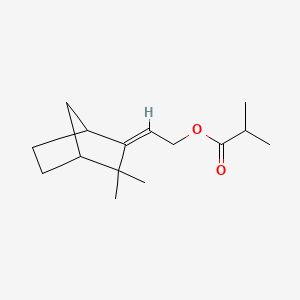
(Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate is an organic compound with a complex structure that includes multiple double bonds and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate typically involves the esterification of (Z)-3,7-Dimethyl-2,6-octadien-1-ol with 2-methylcrotonic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or ethers.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain diseases or conditions.
Industry
Industrially, the compound is used in the production of fragrances and flavors due to its pleasant aroma. It is also employed in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Geranyl acetate: Similar in structure but with an acetate group instead of a 2-methylcrotonate group.
Linalyl acetate: Another ester with a similar backbone but different ester group.
Citronellyl acetate: Similar structure with a citronellyl group.
Uniqueness
(Z)-3,7-Dimethyl-2,6-octadienyl 2-methylcrotonate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specialized applications in various fields.
Propiedades
Número CAS |
93981-55-6 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
[(2Z)-3,7-dimethylocta-2,6-dienyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C15H24O2/c1-6-14(5)15(16)17-11-10-13(4)9-7-8-12(2)3/h6,8,10H,7,9,11H2,1-5H3/b13-10-,14-6+ |
Clave InChI |
OGHBUHJLMHQMHS-FVJRQPFYSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)OC/C=C(/C)\CCC=C(C)C |
SMILES canónico |
CC=C(C)C(=O)OCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





